molecular formula C9H11BrO3 B3359538 (5-Bromo-2,3-dimethoxyphenyl)methanol CAS No. 86232-34-0

(5-Bromo-2,3-dimethoxyphenyl)methanol

Cat. No. B3359538
CAS RN: 86232-34-0
M. Wt: 247.09 g/mol
InChI Key: OTDKUOMBIVRHSV-UHFFFAOYSA-N
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Description

“(5-Bromo-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of “this compound” can be achieved through several steps . One method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BrO3/c1-12-8-4-7 (10)3-6 (5-11)9 (8)13-2/h3-4,11H,5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.

Scientific Research Applications

Synthesis and Biological Activity

  • Total Synthesis of Biologically Active Compounds : The total synthesis of biologically active, naturally occurring compounds starting from (3-bromo-4,5-dimethoxyphenyl)methanol has been achieved. This synthesis process has shown an overall yield of 34%, indicating its potential for producing biologically active compounds (Akbaba et al., 2010).

  • Carbonic Anhydrase Inhibition : Novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl), have been synthesized and found to inhibit human carbonic anhydrase II. These compounds, exhibiting inhibitory capacities in the range of 0.7–372 μM, are potential candidates for treating glaucoma, epilepsy, and other disorders (Balaydın et al., 2012).

Synthesis Methods and Chemical Properties

  • Optimization of Bromination Methods : An efficient method for the bromination of aromatic ethers using NBS as a brominating agent has been developed. This method, yielding products like methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, demonstrates a potential approach for electrophilic aromatic bromination (Xu Yong-nan, 2012).

  • Selective O-Demethylation in Bromination : The bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone leads to selective O-demethylation, producing various bromophenol derivatives. This selective process highlights the versatility of bromination reactions in synthetic chemistry (Çetinkaya et al., 2011).

Potential Therapeutic Applications

  • Antioxidant Properties : Synthesis of diphenylmethane derivative bromophenols, including natural products, has been carried out. These compounds show significant antioxidant and radical scavenging activities, comparable to synthetic standard antioxidant compounds. Such properties make them promising candidates for further exploration in pharmaceutical applications (Balaydın et al., 2010).

  • on metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes. These compounds, exhibiting low nanomolar inhibition constants, could potentially be used in the treatment of diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease (Oztaskin et al., 2022).

properties

IUPAC Name

(5-bromo-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDKUOMBIVRHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366929
Record name (5-bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86232-34-0
Record name (5-bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.67 g of 5-bromo-2,3-dimethoxybenzaldehyde was dissolved in 100 ml of tetrahydrofuran and 100 ml of ethanol, and 1 g of sodium borohydride was added, and then the solution was stirred overnight at room temperature. 1 N hydrochloric acid was added thereto, followed by extracting with ethyl acetate. The organic layer was washed with water and an aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 10.27 g of 5-bromo-2,3-dimethoxybenzyl alcohol. 5.326 g of this crude product was dissolved in 50 ml of N,N-dimethylformamide, and 1.8 g of imidazole and 5.9 g of t-butylchlorodiphenylsilane were added thereto, and the solution was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 10.72 g of [(5-bromo-2,3-dimethoxybenzyl)oxy](t-butyl)diphenylsilane.
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Synthesis routes and methods III

Procedure details

10.67 g of 5-bromo-2,3-dimethoxybenzaldehyde was dissolved in 100 ml tetrahydrofuran and 100 ml ethanol. 1 g of sodium borohydride was added thereto, followed by stirring overnight at room temperature. After adding 1 N hydrochloric acid thereto, the reaction solution was extracted with ethyl acetate, and the organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 10.27 g of 5-bromo-2,3-dimethoxybenzyl alcohol. 5.326 g of this crude product was dissolved in 50 ml N,N-dimethylformamide, and 1.8 g of imidazole and 5.9 g of tertiary butyl chlorodiphenyl silane were added, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evpoarated, to give 10.72 g of [(5-bromo-2,3-dimethoxybenzyl)oxy](tertiary butyl)diphenylsilane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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